I+/--Amino-3-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid
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Overview
Description
(alphaS)-alpha-Amino-3-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by its unique structure, which includes a pyridine ring fused with a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (alphaS)-alpha-Amino-3-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a hexanoic acid precursor, followed by a series of functional group transformations to introduce the amino and hydroxy groups. The reaction conditions often require controlled temperatures, specific catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(alphaS)-alpha-Amino-3-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (alphaS)-alpha-Amino-3-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, facilitating biochemical reactions or inhibiting specific pathways. The pyridine ring structure also contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
- (alphaS)-alpha-Amino-3-hydroxy-2-methyl-4-oxo-1(4H)-pyridinepentanoic acid
- (alphaS)-alpha-Amino-3-hydroxy-2-methyl-4-oxo-1(4H)-pyridinebutanoic acid
Comparison: Compared to its analogs, (alphaS)-alpha-Amino-3-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid exhibits unique properties due to the length of its hexanoic acid chain. This structural difference influences its solubility, reactivity, and binding affinity to molecular targets, making it a distinct compound with specific applications in various fields.
Properties
CAS No. |
119738-51-1 |
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Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-amino-6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H18N2O4/c1-8-11(16)10(15)5-7-14(8)6-3-2-4-9(13)12(17)18/h5,7,9,16H,2-4,6,13H2,1H3,(H,17,18) |
InChI Key |
XREGTYIADDPJMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCCC(C(=O)O)N)O |
Origin of Product |
United States |
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